4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one
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Overview
Description
4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure substituted with a nitro group, a phenyl group, and an ethylpiperazine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3 . These kinases play a crucial role in cell cycle regulation and cancer cell growth .
Mode of Action
Similar compounds have been shown to interact with their targets by binding to the active site of the kinase, thereby inhibiting its activity . This inhibition can lead to a decrease in cancer cell proliferation and growth .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell cycle regulation and cancer cell growth . By inhibiting the activity of specific kinases, these compounds can disrupt the normal progression of the cell cycle, leading to a decrease in cancer cell proliferation .
Result of Action
Similar compounds have been shown to have antitumor activity, demonstrating significant effects in cancer models . These effects are likely due to the compound’s ability to inhibit the activity of specific kinases, leading to a decrease in cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Introduction of Ethylpiperazine Moiety: The final step involves the substitution of the piperazine ring with an ethyl group, which can be achieved through nucleophilic substitution reactions using ethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The ethylpiperazine moiety can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction: 4-(4-ethylpiperazin-1-yl)-3-amino-1-phenylquinolin-2(1H)-one.
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent and conditions used.
Substitution: Derivatives with different alkyl or aryl groups replacing the ethyl group on the piperazine ring.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a tool compound to study the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core structure but different substituents.
Quinacrine: Another antimalarial drug with a different substitution pattern on the quinoline ring.
Nitroquinoline: Compounds with nitro groups on the quinoline ring, which may have similar biological activities but different pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylpiperazine moiety and the nitro group contributes to its potential as a versatile lead compound for drug development and its diverse range of applications in scientific research.
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-2-22-12-14-23(15-13-22)19-17-10-6-7-11-18(17)24(16-8-4-3-5-9-16)21(26)20(19)25(27)28/h3-11H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUOAQLKBOGOTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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